molecular formula C21H22N2O5S2 B6207282 3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide CAS No. 2694729-01-4

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide

Cat. No.: B6207282
CAS No.: 2694729-01-4
M. Wt: 446.5
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Description

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of the sulfonamide functional group, which consists of a sulfonyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with N-benzyl-4-methoxy-N-methylbenzenesulfonamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes such as pH regulation and ion transport . The sulfonamide group plays a crucial role in this binding interaction.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide used as an antibiotic.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Uniqueness

3-benzenesulfonamido-N-benzyl-4-methoxy-N-methylbenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of both benzyl and methoxy groups, which can influence its chemical reactivity and biological activity. These features may provide advantages in terms of selectivity and potency in its applications compared to other sulfonamides.

Properties

CAS No.

2694729-01-4

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5

Purity

95

Origin of Product

United States

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